1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene
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Overview
Description
1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene is a compound with the molecular formula C28H22N6 and a molecular weight of 442.51 g/mol . This compound is known for its unique properties and applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
The synthesis of 1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene typically involves the reaction of 1,2-bis(4-bromomethylphenyl)-1,2-diphenylethene with sodium azide (NaN3) in a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by azide groups. The reaction conditions usually involve heating the mixture at around 100°C for several hours to ensure complete conversion .
Chemical Reactions Analysis
1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene undergoes various chemical reactions, including:
Oxidation: The azide groups can be oxidized to form nitro groups under specific conditions.
Reduction: The azide groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and catalysts like copper(I) salts. The major products formed from these reactions include nitro compounds, amines, and triazoles .
Scientific Research Applications
1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene primarily involves the reactivity of the azide groups. These groups can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are useful in various applications. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or polymer cross-linking.
Comparison with Similar Compounds
1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene can be compared with other similar compounds, such as:
1,2-Bis(4-bromomethylphenyl)-1,2-diphenylethene: This compound is a precursor in the synthesis of the azide derivative.
1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene: This compound has methoxy groups instead of azide groups, leading to different reactivity and applications.
1,2-Bis(4-(bromomethyl)phenyl)-1,2-diphenylethene: This compound is similar in structure but contains bromine atoms instead of azide groups, making it useful for different types of reactions.
The uniqueness of this compound lies in its azide groups, which provide versatility in chemical reactions and applications, particularly in “click” chemistry and bioconjugation.
Properties
Molecular Formula |
C28H22N6 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
1-(azidomethyl)-4-[(E)-2-[4-(azidomethyl)phenyl]-1,2-diphenylethenyl]benzene |
InChI |
InChI=1S/C28H22N6/c29-33-31-19-21-11-15-25(16-12-21)27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)26-17-13-22(14-18-26)20-32-34-30/h1-18H,19-20H2/b28-27+ |
InChI Key |
IXQXFSMBYFNNPN-BYYHNAKLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)CN=[N+]=[N-])/C4=CC=C(C=C4)CN=[N+]=[N-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CN=[N+]=[N-])C4=CC=C(C=C4)CN=[N+]=[N-] |
Origin of Product |
United States |
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